molecular formula C8H5BrN2O B3250691 7-Bromocinnolin-4(1h)-one CAS No. 2045-94-5

7-Bromocinnolin-4(1h)-one

Katalognummer B3250691
CAS-Nummer: 2045-94-5
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: DUUMGNXHYRVJTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromocinnolin-4(1h)-one, also known as 7-Bromocinnoline, is a chemical compound with the formula C8H5BrN2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-Bromocinnolin-4(1h)-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The molecular weight is 209.04 .


Physical And Chemical Properties Analysis

7-Bromocinnolin-4(1h)-one is a solid at room temperature . It has a predicted boiling point of 370.7±22.0 °C and a predicted density of 1.705±0.06 g/cm3 . The compound is soluble, with a solubility of 0.31 mg/ml .

Wissenschaftliche Forschungsanwendungen

Design and Chemoproteomic Functional Characterization

7-Bromocinnolin-4(1H)-one derivatives have been explored in the context of bromodomain-containing proteins, which are crucial in gene expression control in eukaryotes. These derivatives, including quinolin-2(1H)-one inhibitors, show potential in targeting the BET (bromodomain and extra terminal) family proteins, indicating their relevance in gene regulation and potential therapeutic applications (Wu et al., 2014).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives like indazole-4,7-dione have shown promise in inhibiting bromodomain-containing protein 4 (BRD4), a critical regulator in cancer cell proliferation. This highlights the potential of 7-Bromocinnolin-4(1H)-one derivatives in cancer therapy (Yoo et al., 2018).

Anti-Coccidial Drug Development

A derivative of 7-Bromocinnolin-4(1H)-one, Halofuginone hydrobromide, has been recognized for its efficacy against Eimeria in poultry, demonstrating the compound's potential in veterinary medicine (Zhang et al., 2017).

Safety And Hazards

7-Bromocinnolin-4(1h)-one is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

7-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMGNXHYRVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromocinnolin-4(1h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromocinnolin-4(1h)-one
Reactant of Route 2
7-Bromocinnolin-4(1h)-one
Reactant of Route 3
Reactant of Route 3
7-Bromocinnolin-4(1h)-one
Reactant of Route 4
7-Bromocinnolin-4(1h)-one
Reactant of Route 5
7-Bromocinnolin-4(1h)-one
Reactant of Route 6
7-Bromocinnolin-4(1h)-one

Citations

For This Compound
2
Citations
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
Tropical protozoal infections are a significant cause of morbidity and mortality worldwide; four in particular (human African trypanosomiasis (HAT), Chagas disease, cutaneous …
Number of citations: 65 pubs.acs.org
MM Weiss, TA Dineen, IE Marx, S Altmann… - Journal of Medicinal …, 2017 - ACS Publications
Several reports have recently emerged regarding the identification of heteroarylsulfonamides as Na V 1.7 inhibitors that demonstrate high levels of selectivity over other Na V isoforms. …
Number of citations: 43 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.